(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
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Overview
Description
2-[8-ETHYL-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE is a complex organic compound featuring a pyrroloquinoline core
Preparation Methods
The synthesis of 2-[8-ETHYL-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds, such as ethyl bromocetate and 2-bromoacetophenone derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrrole ring, leading to different hydrogenated products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like halides and alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[8-ETHYL-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit blood clotting factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots . The exact pathways and molecular interactions depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and exhibit different biological activities, such as antimicrobial and anti-inflammatory properties.
The uniqueness of 2-[8-ETHYL-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE lies in its specific structure and the potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C19H17N3O/c1-5-12-6-14-11(2)8-19(3,4)22-17(14)15(7-12)16(18(22)23)13(9-20)10-21/h6-8H,5H2,1-4H3 |
InChI Key |
YJRCATQULWHFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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